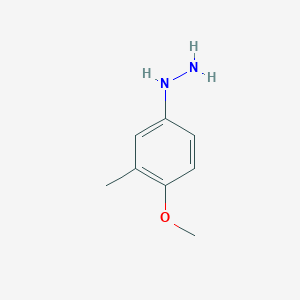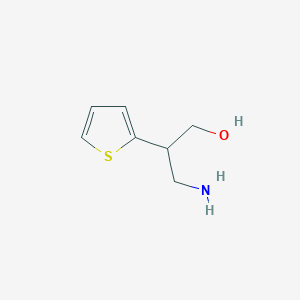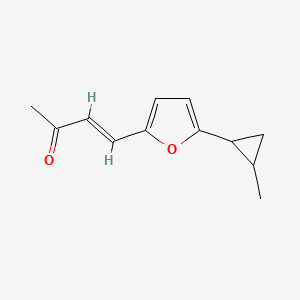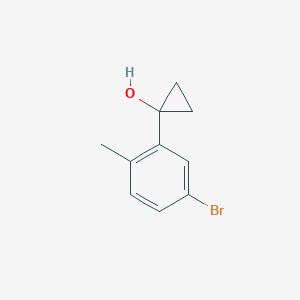
(4-Methoxy-3-methylphenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxy-3-methylphenyl)hydrazine is an organic compound with the molecular formula C8H12N2O. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a (4-methoxy-3-methylphenyl) group. This compound is known for its applications in various chemical reactions and its potential use in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3-methylphenyl)hydrazine typically involves the reaction of 4-methoxy-3-methylbenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The product is then purified through recrystallization or other purification techniques .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methoxy-3-methylphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azobenzenes or nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include azobenzenes, nitroso compounds, and substituted hydrazines. These products have various applications in organic synthesis and material science .
Applications De Recherche Scientifique
(4-Methoxy-3-methylphenyl)hydrazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4-Methoxy-3-methylphenyl)hydrazine involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in substitution reactions with electrophiles. It can also undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that can interact with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (4-Methoxy-3-methylphenyl)hydrazine include:
- (4-Methoxyphenyl)hydrazine
- (3-Methylphenyl)hydrazine
- (4-Methoxy-3-chlorophenyl)hydrazine
Uniqueness
What sets this compound apart from these similar compounds is the presence of both methoxy and methyl groups on the phenyl ring. This unique substitution pattern can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry and research .
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
(4-methoxy-3-methylphenyl)hydrazine |
InChI |
InChI=1S/C8H12N2O/c1-6-5-7(10-9)3-4-8(6)11-2/h3-5,10H,9H2,1-2H3 |
Clé InChI |
FWBWEVGBJUMOOX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)NN)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{1-[3-(Difluoromethoxy)phenyl]cyclopropyl}methanaminehydrochloride](/img/structure/B15321161.png)
![1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylicacid](/img/structure/B15321169.png)
![N-[(2S)-3-chloro-2-hydroxypropyl]benzamide](/img/structure/B15321174.png)
![2-bromo-4-[(E)-2-nitroethenyl]phenol](/img/structure/B15321177.png)


![rac-tert-butyl (5R,7R)-7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B15321204.png)






aminehydrochloride](/img/structure/B15321263.png)
